molecular formula C18H18ClN5O2 B14065965 N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine

N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B14065965
M. Wt: 371.8 g/mol
InChI Key: SWIFPNWCWUGFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a morpholinylcarbonyl group, and an imidazo[4,5-c]pyridine core, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-chloroaniline with 1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares a similar pyridine core but lacks the chlorophenyl and morpholinylcarbonyl groups.

    3-(pyridin-4-yl)-1,2,4-triazines: Contains a pyridine ring but differs in the presence of a triazine ring instead of the imidazo[4,5-c]pyridine core.

Uniqueness

N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the morpholinylcarbonyl group contributes to its potential interactions with biological targets.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

[4-(3-chloroanilino)-1-methylimidazo[4,5-c]pyridin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H18ClN5O2/c1-23-11-21-15-16(23)14(18(25)24-5-7-26-8-6-24)10-20-17(15)22-13-4-2-3-12(19)9-13/h2-4,9-11H,5-8H2,1H3,(H,20,22)

InChI Key

SWIFPNWCWUGFKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.